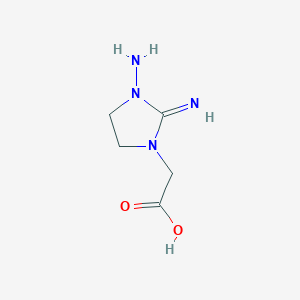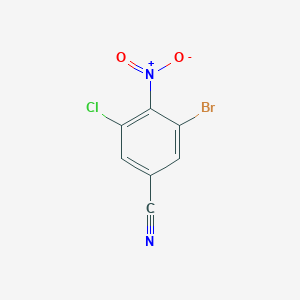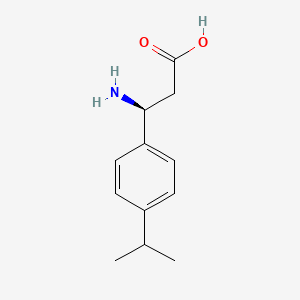
(S)-3-Amino-3-(4-isopropylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Amino-3-(4-isopropylphenyl)propanoic acid is an organic compound with a chiral center, making it optically active. This compound is part of the amino acid family and features an amino group, a carboxyl group, and a phenyl ring substituted with an isopropyl group. Its unique structure makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(4-isopropylphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 4-isopropylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as:
Enzymatic Resolution: Using enzymes to selectively produce the (S)-enantiomer from a racemic mixture.
Chiral Catalysis: Employing chiral catalysts to achieve high enantioselectivity during the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-Amino-3-(4-isopropylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration of the phenyl ring.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-3-Amino-3-(4-isopropylphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-3-Amino-3-(4-isopropylphenyl)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, influencing their activity.
Pathways Involved: It may participate in metabolic pathways related to amino acid metabolism and neurotransmitter synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-Amino-3-phenylpropanoic acid: Lacks the isopropyl group on the phenyl ring.
(S)-3-Amino-3-(4-methylphenyl)propanoic acid: Has a methyl group instead of an isopropyl group.
Uniqueness
(S)-3-Amino-3-(4-isopropylphenyl)propanoic acid is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, making it distinct in terms of reactivity and interaction with biological targets.
Eigenschaften
CAS-Nummer |
1228561-25-8 |
|---|---|
Molekularformel |
C12H17NO2 |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
(3S)-3-amino-3-(4-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-8(2)9-3-5-10(6-4-9)11(13)7-12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15)/t11-/m0/s1 |
InChI-Schlüssel |
XRDCVKSGZNDEDT-NSHDSACASA-N |
Isomerische SMILES |
CC(C)C1=CC=C(C=C1)[C@H](CC(=O)O)N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)acetonitrile](/img/structure/B12830839.png)
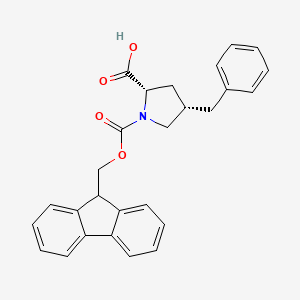
![3-(4-Acetyl-2,3,5,6-tetrafluorophenyl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12830851.png)
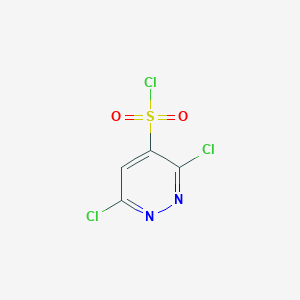
![2-Ethyl-1H-benzo[d]imidazol-1-ol](/img/structure/B12830854.png)
![1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-4-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B12830861.png)
![1-(6-methoxy-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12830876.png)
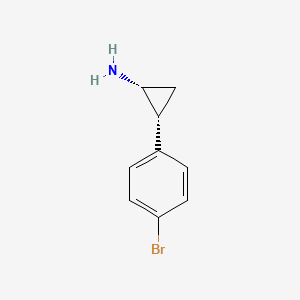

![4-((5,10-Dimethyl-6-oxo-6,10-dihydro-5H-pyrimido[5,4-b]thieno[3,2-e][1,4]diazepin-2-yl)amino)benzenesulfonamide 2,2,2-trifluoroacetate](/img/structure/B12830898.png)

